molecular formula C23H20N2OS B2359272 2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 339104-12-0

2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No. B2359272
CAS RN: 339104-12-0
M. Wt: 372.49
InChI Key: DAJSCUYTRCDLSX-UHFFFAOYSA-N
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Description

2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. It is a member of the oxadiazole family, which is known for its diverse biological activities.

Scientific Research Applications

1. Antimicrobial and Antitubercular Activity

  • Antitubercular Agents: Derivatives of 1,3,4-oxadiazoles, including compounds similar to the one , demonstrated significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds showed selective antimycobacterial effects and low toxicity in mammalian cell lines (Karabanovich et al., 2016).
  • Antibacterial Activity Against Rice Bacterial Leaf Blight: Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to the compound , showed promising antibacterial activities against Xanthomonas oryzae pv. oryzae, the pathogen causing rice bacterial leaf blight (Shi et al., 2015).

2. Anticancer Potential

  • Tumor Inhibition and Toxicity Assessment: A study focusing on 1,3,4-oxadiazole derivatives, including compounds similar to the one , examined their potential in tumor inhibition and toxicity assessment. These compounds showed varying degrees of effectiveness in inhibiting tumor growth and possessed different toxicity profiles (Faheem, 2018).
  • Synthesis and Anticancer Evaluation: A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally related to the compound, were synthesized and evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent activity (Ravinaik et al., 2021).

3. Pharmacological Actions

  • Analgesic and Anti-Inflammatory Actions: Compounds including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, a derivative similar to the compound , were investigated for their analgesic and anti-inflammatory potential, showing good affinity and effectiveness (Faheem, 2018).

4. Biological Evaluation

  • Antimicrobial Evaluation and Hemolytic Activity: A study synthesized N-substituted derivatives of a compound structurally related to 2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole and evaluated them for antimicrobial and hemolytic activity. The results indicated variable activities against different microbial species (Rehman et al., 2016).

properties

IUPAC Name

2-(4-methylphenyl)-5-[2-[(4-methylphenyl)methylsulfanyl]phenyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-16-7-11-18(12-8-16)15-27-21-6-4-3-5-20(21)23-25-24-22(26-23)19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJSCUYTRCDLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CC=CC=C2C3=NN=C(O3)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole

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